2-amino-N-(2,3-dimethylphenyl)benzamide

Übersicht

Beschreibung

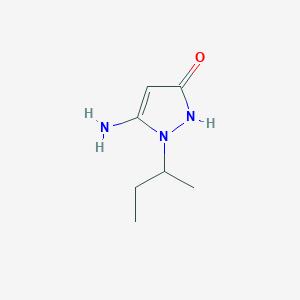

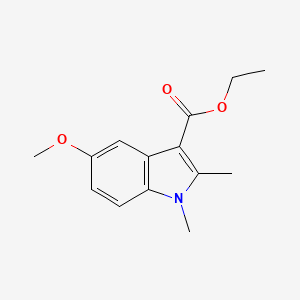

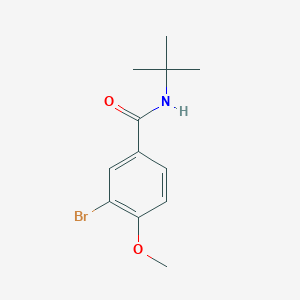

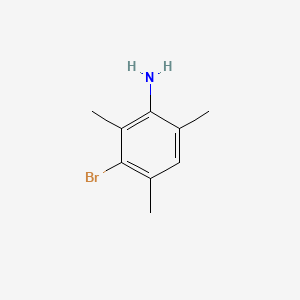

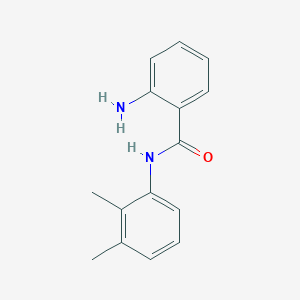

2-amino-N-(2,3-dimethylphenyl)benzamide is an organic compound with the CAS Number: 35703-71-0 . It has a molecular weight of 240.3 and is a solid at room temperature .

Synthesis Analysis

The synthesis of benzamide derivatives, such as 2-amino-N-(2,3-dimethylphenyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular formula of 2-amino-N-(2,3-dimethylphenyl)benzamide is C15H16N2O . The InChI code is 1S/C15H16N2O/c1-10-6-5-9-14 (11 (10)2)17-15 (18)12-7-3-4-8-13 (12)16/h3-9H,16H2,1-2H3, (H,17,18) .Physical And Chemical Properties Analysis

2-amino-N-(2,3-dimethylphenyl)benzamide has a density of 1.182g/cm3 . It has a boiling point of 338.3ºC at 760 mmHg . The flash point is 158.4ºC .Wissenschaftliche Forschungsanwendungen

Antioxidant and Antibacterial Activities

- Scientific Field : Biochemistry and Microbiology .

- Summary of Application : Benzamide derivatives, including “2-amino-N-(2,3-dimethylphenyl)benzamide”, have been synthesized and tested for their antioxidant and antibacterial activities .

- Methods of Application : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Synthesis of Ion-Associate Complex

- Scientific Field : Organic Chemistry .

- Summary of Application : The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide .

- Methods of Application : The complex was synthesized in deionized water at room temperature through an ion-associate reaction .

- Results : The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of ion-associate or ion-pair complex .

Bcr-Abl and Histone Deacetylase Dual Inhibitors

- Scientific Field : Cancer Drug Development .

- Summary of Application : Benzamide derivatives have been designed and synthesized as novel Bcr-Abl and histone deacetylase (HDAC) dual inhibitors . These compounds have shown inhibitory activity against Bcr-Abl and HDAC1 .

- Methods of Application : The compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 .

- Results : The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

Synthesis of Benzamide Derivatives

- Scientific Field : Organic Chemistry.

- Summary of Application : Several studies have focused on the synthesis of benzamide derivatives, including “2-amino-N-(2,3-dimethylphenyl)benzamide” and its analogs.

- Methods of Application : The specific methods of synthesis vary depending on the specific benzamide derivative being synthesized.

- Results : The synthesized benzamide derivatives have been explored for their potential biological activities.

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-N-(2,3-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTLYBZCELMYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352252 | |

| Record name | 2-amino-N-(2,3-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,3-dimethylphenyl)benzamide | |

CAS RN |

35703-71-0 | |

| Record name | 2-amino-N-(2,3-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.